molecular formula C22H14BrCl2N3O2S B12024360 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Katalognummer: B12024360
Molekulargewicht: 535.2 g/mol
InChI-Schlüssel: RQHJPQUSPVHGEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazolinone derivative featuring a 4-bromophenyl group at position 3 of the quinazolinone core, a sulfanyl bridge at position 2, and an acetamide moiety linked to a 3,4-dichlorophenyl group. Its molecular formula is C₂₂H₁₄BrCl₂N₃O₂S (exact mass: 527.007 g/mol), with a ChemSpider ID referenced in related analogs . The presence of bromine and chlorine atoms likely enhances lipophilicity and target binding via halogen bonding .

Eigenschaften

Molekularformel

C22H14BrCl2N3O2S

Molekulargewicht

535.2 g/mol

IUPAC-Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C22H14BrCl2N3O2S/c23-13-5-8-15(9-6-13)28-21(30)16-3-1-2-4-19(16)27-22(28)31-12-20(29)26-14-7-10-17(24)18(25)11-14/h1-11H,12H2,(H,26,29)

InChI-Schlüssel

RQHJPQUSPVHGEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Quinazolinone Core

The quinazolin-4-one scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with 4-bromobenzamide. In a representative protocol (Source):

  • Anthranilic acid (1.0 equiv) reacts with 4-bromobenzoyl chloride (1.2 equiv) in refluxing dichloromethane (DCM) under nitrogen, yielding N-(4-bromobenzoyl)anthranilic acid.

  • Cyclization is induced using phosphoryl chloride (POCl₃) at 80–90°C for 6–8 hours, forming 3-(4-bromophenyl)quinazolin-4(3H)-one.

Critical Parameters :

  • Excess POCl₃ ensures complete dehydration (molar ratio ≥ 3:1).

  • Temperature control prevents side reactions such as sulfonation or halogenation.

Acetamide Side Chain Coupling

The final step involves coupling the sulfanyl-quinazolinone with N-(3,4-dichlorophenyl)acetamide:

  • 2-Mercaptoquinazolin-4-one (1.0 equiv) reacts with N-(3,4-dichlorophenyl)-2-bromoacetamide (1.1 equiv) in anhydrous DMF.

  • Potassium carbonate (K₂CO₃, 2.0 equiv) is added as a base, and the mixture is stirred at 60°C for 12 hours.

Yield Optimization :

  • Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (68–70%).

  • Post-reaction quenching with ice water precipitates the crude product, which is filtered and washed with cold methanol.

Reaction Optimization and Catalytic Systems

Solvent Effects on Reaction Efficiency

Comparative studies highlight solvent polarity’s role in intermediate stability and reaction rates:

SolventDielectric Constant (ε)Yield (%)Purity (%)
Dimethylformamide36.77498
Dichloromethane8.935891
Acetonitrile37.56595

Data synthesized from Sources

Polar aprotic solvents like DMF enhance nucleophilicity of the mercapto group, facilitating efficient coupling. Non-polar solvents result in incomplete reactions due to poor intermediate solubility.

Catalytic Additives

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) improves interfacial interactions in heterogeneous systems:

  • TBAB (0.1 equiv) increases yield by 12% in DCM-water biphasic systems.

  • Catalytic iodine (I₂, 5 mol%) accelerates thiourea-mediated sulfanylation, reducing reaction time by 30%.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) confirms purity >98% using a C18 column and acetonitrile/water (65:35) mobile phase.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 7.63–7.52 (m, 4H, Ar-H), 4.12 (s, 2H, SCH₂)
IR (KBr)1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 690 cm⁻¹ (C-Br)
MS (ESI) m/z 535.0 [M+H]⁺

Data compiled from Sources

Scalability and Industrial Feasibility

Batch vs. Continuous Flow Synthesis

Pilot-scale experiments demonstrate:

ParameterBatch Reactor (5 L)Continuous Flow (Microreactor)
Reaction Time12 hours45 minutes
Yield68%72%
Energy Consumption15 kWh/kg8 kWh/kg

Adapted from Source

Continuous flow systems enhance heat transfer and mixing efficiency, reducing byproduct formation.

Waste Management Strategies

  • POCl₃ hydrolysis residues are neutralized with aqueous NaHCO₃ to recover phosphoric acid.

  • DMF is recycled via vacuum distillation (recovery rate: 85–90%).

Challenges and Alternative Approaches

Halogen Compatibility Issues

Competitive C-Br bond cleavage occurs under strong acidic conditions (pH < 2). Mitigation strategies include:

  • Using mild Lewis acids (e.g., ZnCl₂) instead of Brønsted acids.

  • Lowering reaction temperatures during cyclization steps.

Green Chemistry Alternatives

Recent advances explore:

  • Solvent-free mechanochemical synthesis (yield: 65%, 99% atom economy).

  • Enzymatic catalysis using lipases for acetamide coupling (experimental stage) .

Analyse Chemischer Reaktionen

Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsYield (%)Citation
Quinazolinone cyclizationHCl, reflux, 8–12 hrs65–75
Bromophenyl couplingPd/C, K2CO3, DMF, 80°C70–85
Sulfanyl-acetamide additionThiourea, EtOH, 60°C, 6 hrs55–65

Sulfanyl Group (Thioether)

  • Oxidation : Reacts with H2O2 or mCPBA to form sulfoxide (−SO−) or sulfone (−SO2−) .

  • Alkylation : Undergoes S-alkylation with alkyl halides (e.g., CH3I) in basic conditions .

Quinazolinone Core

  • Electrophilic Substitution : Bromine at the 4-position directs electrophiles (e.g., NO2+) to the para position.

  • Reduction : NaBH4 reduces the 4-oxo group to 4-hydroxy, altering ring aromaticity.

Acetamide Moiety

  • Hydrolysis : Concentrated HCl or NaOH cleaves the amide bond to yield carboxylic acid and dichloroaniline .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., PhB(OH)2) to form biaryl derivatives .

  • Buchwald-Hartwig : Forms C–N bonds with amines (e.g., NH2Ph) under Pd(OAc)2 catalysis .

Table 2: Cross-Coupling Reaction Outcomes

Reaction TypePartner ReagentProduct StructureYield (%)
Suzuki-MiyauraPhenylboronic acidBiaryl-quinazolinone78
Buchwald-HartwigAnilineN-Arylated quinazolinone65

Cycloaddition and Ring-Opening Reactions

  • Diels-Alder Reactivity : The quinazolinone’s conjugated diene system reacts with maleic anhydride to form bicyclic adducts.

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the quinazolinone ring at the C2–N3 bond.

Biological Activation Pathways

  • Nitroreductase Activation : Computational studies suggest the sulfanyl group enhances electron-deficient regions (LUMO = −0.11 eV), making the compound a substrate for nitroreductase enzymes .

  • Metabolite Formation : CYP450-mediated oxidation generates hydroxylated derivatives, as predicted by QSAR models .

Stability and Degradation

  • Photodegradation : UV irradiation (254 nm) cleaves the C–S bond in the sulfanyl group, yielding disulfide byproducts .

  • Thermal Decomposition : Degrades above 200°C to release HBr and HCl gases, confirmed by TGA-DSC .

Comparative Reactivity with Analogues

Modification SiteReactivity TrendCitation
3,4-Dichlorophenyl vs. 3,5-dichlorophenylHigher electrophilicity at para-Cl position
Sulfanyl vs. MethylthioSulfanyl shows faster oxidation kinetics

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action typically involves binding to active sites of enzymes, thereby modulating cellular processes related to growth and apoptosis .

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that the compound effectively inhibited certain kinases associated with cancer progression, leading to reduced tumor cell viability in vitro.
  • In Vivo Efficacy : Animal model studies have shown promising results where treatment with the compound resulted in significant tumor size reduction compared to control groups.

Biological Research

The compound is also utilized in various biological research settings, particularly in enzyme inhibition and protein binding studies. It serves as a useful tool for understanding the interactions between small molecules and biological macromolecules.

Pharmaceutical Development

In pharmaceutical research, this compound is explored for its potential use in drug development. Its structural features allow for modifications that could lead to novel therapeutic agents with enhanced efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their structural differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Acetamide Phenyl Group Key Features
Target Compound C₂₂H₁₄BrCl₂N₃O₂S 527.007 3,4-dichlorophenyl Bromophenyl-quinazolinone core; dual halogenation enhances lipophilicity .
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide C₂₂H₁₅BrClN₃O₂S 500.80 4-chlorophenyl Single chlorine reduces steric bulk; lower molecular weight.
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide C₂₄H₁₉BrClN₃O₂S 528.849 2-chloro-4,6-dimethylphenyl Methyl groups increase steric hindrance; may alter solubility.
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide C₂₄H₁₈F₃N₃O₃S 509.48 2-(trifluoromethyl)phenyl Electron-withdrawing CF₃ group enhances polarity; methoxy improves solubility.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide C₂₃H₁₆Br₂ClN₃O₂S 610.72 2,6-dibromo-4-methylphenyl Dual bromine atoms increase molecular bulk; potential for halogen bonding.

Key Observations

Halogenation Effects: The 3,4-dichlorophenyl group in the target compound introduces two electron-withdrawing chlorine atoms, likely enhancing electrophilic interactions with biological targets compared to mono-halogenated analogs (e.g., 4-chlorophenyl) . Bromine in the quinazolinone core is conserved across analogs, suggesting its role in stabilizing π-π stacking or halogen bonding .

Trifluoromethyl () and methoxy groups alter electronic properties, affecting solubility and target interactions.

Crystallographic Insights :

  • Analogs with dichlorophenyl groups exhibit conformational flexibility in crystal structures, forming hydrogen-bonded dimers (R₂²(10) motifs) . Steric repulsion between substituents influences dihedral angles (e.g., 44.5°–77.5° in related dichlorophenyl acetamides), which may correlate with bioavailability .

Biologische Aktivität

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide , with CAS number 499104-41-5 , is a member of the quinazoline family known for its diverse pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

  • Molecular Formula : C22H14BrCl2N3O2S
  • Molecular Weight : 535.24 g/mol
  • Purity : ≥ 98%

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For example:

  • A study demonstrated that related quinazoline derivatives displayed antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40

Anticancer Activity

The anticancer potential of quinazoline derivatives has been well documented. The compound's structure suggests it may inhibit key pathways involved in cancer cell proliferation:

  • In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
  • A notable case study involved a related compound that demonstrated efficacy against breast cancer cell lines, leading to significant reductions in cell viability at concentrations as low as 10 µM .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation:

  • Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
  • In animal models, administration of similar compounds resulted in decreased paw edema and inflammatory cell infiltration.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various quinazoline derivatives against clinical isolates of E. coli and S. aureus, highlighting the potential of these compounds as alternatives to traditional antibiotics .
  • Anticancer Mechanism Investigation : Research involving the compound's analogs revealed that they induce G2/M phase arrest in cancer cells, suggesting a mechanism involving disruption of mitotic spindle formation .
  • Inflammation Model Study : In a murine model of inflammation, treatment with a related compound resulted in significant reductions in inflammatory markers and improved histological outcomes compared to controls .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide, and what reaction conditions critically affect yield?

  • Methodological Answer : A common approach involves coupling 4-bromophenylacetic acid derivatives with substituted anilines using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane under triethylamine catalysis at 273 K. Stirring for 3 hours followed by extraction and crystallization yields the product . Key factors include temperature control (to minimize side reactions), stoichiometric ratios of reactants, and purification via slow solvent evaporation to enhance crystal quality.

Q. How can spectroscopic and chromatographic methods validate the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) verifies molecular weight. High-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity (>95%). X-ray crystallography, as demonstrated for structurally similar acetamides, provides definitive bond-length and dihedral-angle data to confirm stereochemistry .

Advanced Research Questions

Q. What computational modeling approaches predict the reactivity and stability of intermediates during synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) optimize transition-state geometries and reaction pathways. For example, ICReDD’s framework integrates computational reaction path searches with experimental validation to identify energetically favorable intermediates and reduce trial-and-error experimentation . Solvent effects and substituent electronic contributions (e.g., bromophenyl’s electron-withdrawing nature) can be modeled to predict regioselectivity in sulfanyl-acetamide formation.

Q. How can statistical experimental design optimize multi-step synthesis parameters for higher efficiency?

  • Methodological Answer : Factorial design (e.g., Box-Behnken or central composite design) identifies critical variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a three-factor design with response surface methodology (RSM) can maximize yield while minimizing byproduct formation. This approach reduces the number of experiments by 40–60% compared to traditional one-variable-at-a-time methods .

Q. What strategies resolve discrepancies between predicted and observed biological activity data for this compound?

  • Methodological Answer : Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) compare binding affinities of predicted vs. observed conformers. If experimental IC₅₀ values conflict with computational predictions, reassess protonation states, tautomeric forms, or solvation models. For example, crystal structure data (e.g., dihedral angles between aryl rings ) can refine force-field parameters in simulations to better align with bioassay results.

Q. How does crystalline packing influenced by substituents affect the compound’s physicochemical properties?

  • Methodological Answer : X-ray diffraction analysis reveals that intermolecular interactions (e.g., N–H⋯O hydrogen bonds, C–H⋯F contacts) stabilize specific polymorphs. For analogous compounds, dihedral angles between the 4-bromophenyl and dichlorophenyl groups (e.g., 66.4° in related structures ) correlate with solubility and melting points. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) track polymorphic transitions under thermal stress.

Q. What advanced techniques characterize solid-state behavior and polymorphic diversity?

  • Methodological Answer : Synchrotron PXRD resolves subtle lattice distortions, while solid-state NMR (ssNMR) probes local electronic environments. For hygroscopic forms, dynamic vapor sorption (DVS) quantifies moisture-induced phase changes. Pair distribution function (PDF) analysis complements these methods by analyzing short-range order in amorphous domains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.